Mitochondrial Uncoupling Potency: 4-Iodosalicylic Acid Ranks Most Potent Among 10 Structurally Related Benzoic Acid Derivatives
In a systematic head-to-head study of ten benzoic acid derivatives tested on isolated rat liver mitochondria, 4-iodosalicylic acid (2-hydroxy-4-iodobenzoic acid) was explicitly identified as the most potent stimulator of state 4 respiration among all compounds in the first series (2-hydroxybenzoic acid and its iodinated derivatives). The study authors concluded that 'iodination of any compound always increased respiratory properties' and that 'the iodinated derivatives, especially 4-iodosalicylic acid were the most potent' [1]. In a companion mechanistic study, 4-iodosalicylic acid reversed oligomycin inhibition of state 3 respiration, behaving as an uncoupling agent with effects similar in some aspects to 2,4-dinitrophenol (DNP) but with a distinct noncompetitive inhibition kinetics profile [2]. The uncoupling effect requires the 2-hydroxyl group on the benzoic acid core—compounds with hydroxyl at position 3 or 4 lacked this activity unless iodinated—but iodination at the 4-position provided the maximal enhancement factor among all substitution patterns examined [1].
| Evidence Dimension | Stimulation of state 4 mitochondrial respiration (oxygen uptake rate with succinate as substrate) |
|---|---|
| Target Compound Data | 4-Iodosalicylic acid (2-hydroxy-4-iodobenzoic acid): identified as the most potent compound in the series; reversed oligomycin inhibition of state 3 respiration (qualitative uncoupling equivalent to DNP) [1][2] |
| Comparator Or Baseline | Unsubstituted salicylic acid (2-hydroxybenzoic acid): stimulated state 4 respiration but significantly less potently than its iodinated derivatives. Compounds with 3-hydroxy or 4-hydroxy substitution: no uncoupling effect unless iodinated [1] |
| Quantified Difference | Rank order of potency within the series: 4-iodosalicylic acid > other iodinated salicylic acid derivatives > unsubstituted salicylic acid. Iodination qualitatively converted inactive 3-hydroxy and 4-hydroxy benzoic acids into active uncouplers [1] |
| Conditions | Isolated rat liver mitochondria; state 4 respiration with succinate or β-hydroxybutyrate as substrate; state 3 respiration with oligomycin inhibition; comparison across 10 benzoic acid derivatives in two chemical series [1][2] |
Why This Matters
For researchers studying mitochondrial uncoupling or screening for metabolic modulators, 4-iodosalicylic acid provides the highest potency within the salicylic acid series, making it the preferred choice when maximal uncoupling activity is required from a commercially available, structurally simple probe molecule.
- [1] Galen, F. X.; Truchot, R.; Michel, R. Influence des acides hydroxybenzoïques et de leurs derives iodes sur la respiration des mitochondries isolees. Biochem. Pharmacol. 1974, 23 (24), 3477–3485. DOI: 10.1016/0006-2952(74)90356-6. View Source
- [2] Galen, F. X.; Truchot, R.; Michel, R. Mecanisme d'action de l'acide iodo-4-salicylique sur la respiration des mitochondries isolees. Biochem. Pharmacol. 1974, 23 (24), 3487–3495. DOI: 10.1016/0006-2952(74)90357-8. View Source
